molecular formula C14H11BrO2 B2705648 Benzyl 4-bromobenzoate CAS No. 92152-56-2

Benzyl 4-bromobenzoate

Cat. No.: B2705648
CAS No.: 92152-56-2
M. Wt: 291.144
InChI Key: CKXJOUQTHOVDON-UHFFFAOYSA-N
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Description

Benzyl 4-bromobenzoate is an organic compound with the molecular formula C14H11BrO2. It is a benzyl ester of 4-bromobenzoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products. It is characterized by its aromatic structure, which includes a benzene ring substituted with a bromine atom and an ester functional group.

Scientific Research Applications

Benzyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of biologically active compounds.

    Industry: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 4-bromobenzoate can be synthesized through the esterification of 4-bromobenzoic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-bromobenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol, yielding benzyl 4-bromobenzyl alcohol.

    Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed in substitution reactions.

Major Products Formed:

    Oxidation: 4-Bromobenzoic acid.

    Reduction: Benzyl 4-bromobenzyl alcohol.

    Substitution: Various substituted benzyl esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of benzyl 4-bromobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in ester hydrolysis reactions, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of 4-bromobenzoic acid and benzyl alcohol. The pathways involved in these reactions are typically governed by the nature of the functional groups present in the molecule.

Comparison with Similar Compounds

    Benzyl benzoate: Similar in structure but lacks the bromine substituent.

    Ethyl 4-bromobenzoate: An ester of 4-bromobenzoic acid with ethyl alcohol instead of benzyl alcohol.

    Methyl 4-bromobenzoate: An ester of 4-bromobenzoic acid with methyl alcohol.

Uniqueness: Benzyl 4-bromobenzoate is unique due to the presence of both the benzyl ester and the bromine substituent. This combination imparts distinct reactivity and properties, making it suitable for specific synthetic applications that other similar compounds may not fulfill.

Properties

IUPAC Name

benzyl 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXJOUQTHOVDON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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